2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamide
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Overview
Description
2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamide is a complex organic compound that features a phenyl group, a thiophene ring, and a triazole ring
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the triazole ring in the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
It’s worth noting that tertiary aliphatic amines, which are structurally similar to the given compound, are biotransformed through a reversible reaction into tertiary amine oxides . This transformation could potentially impact the compound’s bioavailability.
Result of Action
Based on the biological activities of structurally similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level, potentially including the inhibition of certain enzymes or the modulation of receptor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamide typically involves multi-step organic reactions. One common approach is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction, which forms the triazole ring. The general synthetic route can be summarized as follows:
Formation of the Triazole Ring: The reaction between an azide and an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the triazole-thiophene intermediate and the butanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be employed.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated derivatives of the phenyl or thiophene rings.
Scientific Research Applications
2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-N-{[1-(furan-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamide: Similar structure but with a furan ring instead of a thiophene ring.
2-phenyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-phenyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}butanamide imparts unique electronic properties, making it particularly useful in materials science applications. Additionally, the combination of the phenyl, thiophene, and triazole rings provides a versatile scaffold for further functionalization and optimization in drug design.
Properties
IUPAC Name |
2-phenyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-2-16(13-6-4-3-5-7-13)17(22)18-10-14-11-21(20-19-14)15-8-9-23-12-15/h3-9,11-12,16H,2,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZJUQMVKCOYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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